2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine
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Overview
Description
2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine typically involves the reaction of azetidin-3-ol with 3-methylpyridine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce azetidine derivatives.
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: Similar structure but contains a thiazole ring instead of a pyridine ring.
2-[(Azetidin-3-yloxy)methyl]-1,3-oxazole: Contains an oxazole ring, offering different chemical properties and reactivity.
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine is unique due to the combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)7-13-9-5-11-6-9/h2-4,9,11H,5-7H2,1H3 |
InChI Key |
FUCHDFKRJKBCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)COC2CNC2 |
Origin of Product |
United States |
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